molecular formula C11H9F3N2S B11766177 2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline

2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline

Cat. No.: B11766177
M. Wt: 258.26 g/mol
InChI Key: GKWBPZVVNIDFKO-UHFFFAOYSA-N
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Description

2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline is an organic compound that features a thiazole ring substituted with a methyl group at the 4-position and an aniline ring substituted with a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the methyl and trifluoromethyl groups through electrophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiazole and trifluoromethyl groups contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H9F3N2S

Molecular Weight

258.26 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H9F3N2S/c1-6-5-17-10(16-6)8-3-2-7(4-9(8)15)11(12,13)14/h2-5H,15H2,1H3

InChI Key

GKWBPZVVNIDFKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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